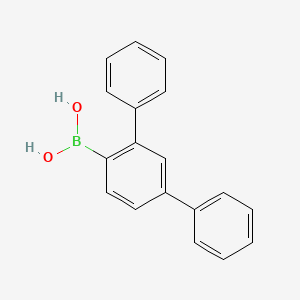
2,4-(Diphenyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-(Diphenyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with two additional phenyl groups at the 2 and 4 positions. This compound is part of the boronic acid family, known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-(Diphenyl)phenylboronic acid typically involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another method involves the use of electrophilic borates to trap phenylmetal intermediates from phenyl halides .
Industrial Production Methods
Industrial production methods for boronic acids often utilize large-scale Suzuki-Miyaura coupling reactions, which are catalyzed by palladium and involve the transmetalation of boronic acids with halides . The reaction conditions are generally mild and environmentally benign, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-(Diphenyl)phenylboronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds
Scientific Research Applications
2,4-(Diphenyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-(Diphenyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
2-Phenoxyphenylboronic acid: Contains a phenoxy group instead of a phenyl group.
Diphenylborinic acid: Features two phenyl groups attached to boron.
Uniqueness
2,4-(Diphenyl)phenylboronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its structure allows for the formation of more complex biaryl compounds compared to simpler boronic acids .
Properties
Molecular Formula |
C18H15BO2 |
|---|---|
Molecular Weight |
274.1 g/mol |
IUPAC Name |
(2,4-diphenylphenyl)boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13,20-21H |
InChI Key |
YBCUDQAIIXWIIR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















